(1R,2R)-2-苯基环丁烷-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

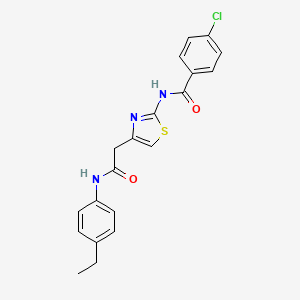

The compound (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride is a derivative of cyclobutane, which is a molecule of interest in medicinal chemistry due to its unique structural properties. Cyclobutane derivatives are known for their potential as lead inhibitors of various enzymes, including hydrolase enzymes such as serine proteases and metalloproteases . The synthesis of cyclobutane-containing compounds often involves complex stereochemistry, as evidenced by the preparation of enantiomerically pure 2-aminocyclobutane-1-carboxylic acids . Additionally, cyclobutane derivatives have been incorporated into beta-peptides, demonstrating the cyclobutane ring's ability to promote rigid molecular structures .

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. One approach involves the use of a protected α-aminocyclobutanone, which can be converted into amide and sulfonamide-functionalized derivatives . Another method includes the construction of the cyclobutane ring via a [2+2] photocycloaddition reaction, starting from a chiral bicyclic compound . Furthermore, an asymmetric Strecker synthesis from 2-benzyloxycyclobutanone can yield optically active amino acids with the desired stereochemistry . These synthetic routes highlight the versatility and complexity of synthesizing cyclobutane-based compounds.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant conformational rigidity to the molecule. The absolute configuration of such compounds can be established through techniques like X-ray crystallography . Additionally, the cyclobutane ring can act as a structure-promoting unit, as seen in the synthesis of beta-peptides, where it contributes to the formation of strong intramolecular hydrogen bonds and cis-fused octane structural units .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including photolysis. For instance, the photodimerization of phenyl-substituted cyclobutane in hydrochloric acid can lead to the formation of syn-head-to-tail photodimers. These photodimers can then undergo photolysis under UV light, reverting to their monomeric forms and subsequently isomerizing from trans to cis configurations . This demonstrates the photochemical reactivity of cyclobutane derivatives and their potential for dynamic structural changes.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity of the cyclobutane ring can affect the compound's solubility, melting point, and overall stability. The presence of functional groups, such as amino or carboxylic acid groups, can also impact the compound's acidity, basicity, and hydrogen bonding capability. The stereochemistry of the cyclobutane derivatives is crucial for their biological activity, as it can determine the specificity and potency of enzyme inhibition . The photoreactivity of these compounds, as shown in photolysis studies, further illustrates their potential for applications in photochemical processes .

科学研究应用

有机化学中的合成和反应

- 该化合物已用于小环化合物的合成,特别是在涉及苯基环丁烷衍生物的反应研究中。例如,Manatt、Vogel、Knutson 和 Roberts(1964 年)进行的一项研究探讨了二氟二氯苯基环丁烷化合物的氢化及其随后的反应以生成苯基环丁醇衍生物 (Manatt 等人,1964 年)。

不对称合成

- 该化合物在不对称合成中发挥着重要作用。Hazelard、Fadel 和 Guillot(2008 年)报道了通过不对称 Strecker 合成首次合成该化合物的对映体纯衍生物,从而导致鸟氨酸衍生物的开发 (Hazelard 等人,2008 年)。

药物化学中的模块化合成子

- 它可用作模块化合成子来开发水解酶抑制剂。Mohammad、Reidl、Zeller 和 Becker(2020 年)的一项研究重点介绍了其转化为各种酰胺和磺酰胺官能化衍生物,展示了其在合成潜在先导抑制剂方面的多功能性 (Mohammad 等人,2020 年)。

在催化过程中的应用

- 该化合物已用于催化过程,特别是在氨基环丁烷的合成中。Feng、Hao、Liu 和 Buchwald(2019 年)描述了其在通过 CuH 催化的氢胺化过程对映选择性和非对映选择性合成多取代氨基环丁烷中的应用 (Feng 等人,2019 年)。

在生物化学中的重要性

- 它在生化研究中显示出重要性,特别是在单胺氧化酶失活剂的研究中。Silverman 和 Zieske(1986 年)证明苯基环丁基胺(一种相关化合物)既是单胺氧化酶的底物又是失活剂,突出了此类环丁基胺衍生物的生化相关性 (Silverman 和 Zieske,1986 年)。

属性

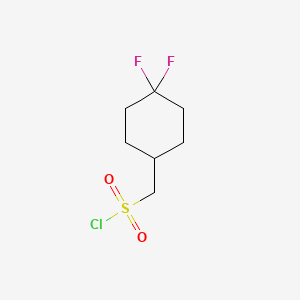

IUPAC Name |

(1R,2R)-2-phenylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWXBXHIAUZHMB-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride | |

CAS RN |

1969288-19-4 |

Source

|

| Record name | rac-(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)

![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)

![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)